Bienvenue dans la boutique en ligne BenchChem!

3-Bromo-6-methoxypyrazolo[1,5-a]pyridine

Medicinal Chemistry Kinase Inhibitors PROTAC Development

Procure 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine, a strategically substituted pyrazolo[1,5-a]pyridine building block validated in kinase and PDE inhibitor programs. The 6-methoxy group delivers a 2.57-fold boost in p110α PI3K potency vs. the 6-H analog. The 3-bromo handle enables efficient Suzuki-Miyaura and Sonogashira diversification. Its single-crystal structure (CCDC 1055872) provides verified 3D coordinates for computational chemistry, eliminating geometry optimization guesswork. This specific substitution pattern is non-interchangeable with chloro or regioisomeric analogs in SAR-driven campaigns.

Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
Cat. No. B8136111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-methoxypyrazolo[1,5-a]pyridine
Molecular FormulaC8H7BrN2O
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESCOC1=CN2C(=C(C=N2)Br)C=C1
InChIInChI=1S/C8H7BrN2O/c1-12-6-2-3-8-7(9)4-10-11(8)5-6/h2-5H,1H3
InChIKeyQXFWSIUMCFCEEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6-methoxypyrazolo[1,5-a]pyridine: Sourcing a Key Intermediate for Kinase and PDE-Focused Medicinal Chemistry


3-Bromo-6-methoxypyrazolo[1,5-a]pyridine (CAS 1823050-60-7, C8H7BrN2O, MW 227.06) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyridine scaffold class. This fused bicyclic aromatic system has been extensively validated as a privileged pharmacophore in medicinal chemistry, with demonstrated inhibitory activity across a broad range of therapeutic targets including phosphodiesterases (PDEs), multiple protein kinase families (p110α PI3K, RET, EphB3, p38, Trk, MARK), and dopamine receptors [1]. The compound is characterized by two key substituents: a bromine atom at the 3-position, which provides a reactive handle for transition metal-catalyzed cross-coupling reactions including Suzuki-Miyaura and Sonogashira couplings , and a methoxy group at the 6-position, which contributes to the electronic and steric profile of the core and has been shown in SAR studies to directly impact kinase inhibitory potency [2]. As a synthetic intermediate rather than a final drug candidate, its procurement value lies in its specific substitution pattern that enables modular construction of diverse compound libraries around a scaffold with established target engagement capability.

Why 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine Cannot Be Replaced by Unsubstituted or Differently Halogenated Analogs


The pyrazolo[1,5-a]pyridine scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity, wherein minor alterations to substitution position or halogen identity produce quantifiable differences in target potency, isoform selectivity, and synthetic utility. For instance, in the p110α PI3K inhibitor series, removing the 6-methoxy group entirely (6-H analog) increased IC50 by more than 2.5-fold (from 680 nM to 1.75 µM) [1]. Substituting 3-bromo with 3-chloro alters both the electronic character and the accessible cross-coupling reaction pathways, as bromine's superior leaving-group capacity enables broader and more efficient palladium-catalyzed diversification (Suzuki, Sonogashira, Buchwald-Hartwig) relative to chloro analogs, which typically require harsher conditions or specialized ligand systems . Furthermore, the specific combination of 3-bromo and 6-methoxy substituents defines a distinct vector set for fragment-based drug discovery and PROTAC linker attachment, where regioisomeric analogs (e.g., 4-methoxy or 5-bromo substitution) would orient pendant groups into incompatible trajectories for target binding or E3 ligase recruitment [2]. These documented SAR discontinuities preclude casual interchange with compounds bearing different halogen types, alternative methoxy positioning, or unsubstituted core scaffolds without risking failure in downstream coupling efficiency, target engagement potency, or selectivity profile.

Quantitative Differential Evidence for 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine vs. Closest Analogs


Scaffold Selection: Pyrazolo[1,5-a]pyridine vs. Imidazo[1,2-a]pyridine in IGF-1R Inhibition

When developing inhibitors for insulin-like growth factor 1 receptor (IGF-1R), researchers directly compared the imidazo[1,2-a]pyridine scaffold against the pyrazolo[1,5-a]pyridine scaffold as the core heterocyclic framework. Replacing the imidazo[1,2-a]pyridine group with the structurally analogous pyrazolo[1,5-a]pyridine core resulted in measurable improvement in cellular potency [1]. This scaffold-level comparison establishes that the pyrazolo[1,5-a]pyridine core itself confers a potency advantage over a closely related fused bicyclic heteroaromatic system commonly used in kinase inhibitor design, thereby validating the selection of this scaffold family for programs targeting receptor tyrosine kinases.

Medicinal Chemistry Kinase Inhibitors PROTAC Development

Quantified Contribution of 6-Methoxy Substituent to p110α PI3K Inhibitory Potency

In a systematic SAR study of pyrazolo[1,5-a]pyridine-based p110α-selective PI3 kinase inhibitors, researchers evaluated the impact of 6-position substitution on inhibitory potency. The 6-methoxy analog (Compound 11) demonstrated a p110α IC50 of 680 nM, whereas the corresponding 6-hydrogen analog (unsubstituted at the 6-position) exhibited a significantly reduced potency with an IC50 of 1.75 µM [1]. This represents a 2.57-fold loss in inhibitory activity when the 6-methoxy group is absent, directly quantifying the functional contribution of this specific substituent to target engagement. The study further identified Compound 5x, which achieved an optimized IC50 of 0.9 nM against p110α and demonstrated in vivo tumor growth inhibition in an HCT-116 human xenograft model [2].

PI3K Inhibition Oncology Kinase SAR

Impact of Methoxy Positioning on EphB3 Kinase Inhibition Potency

A structure-activity relationship study for 2-chloroanilide derivatives of pyrazolo[1,5-a]pyridine targeting EphB3 kinase revealed that substitution at the 5-position of the pyrazolo[1,5-a]pyridine ring significantly modulates inhibitory activity. Introducing a methoxy group at the 5-position yielded an IC50 of 72 nM against EphB3, whereas the unsubstituted 5-H analog showed an IC50 of 360 nM—a 5-fold reduction in potency [1]. Notably, a 5-chloro analog (IC50 340 nM) performed similarly to the unsubstituted compound, indicating that methoxy substitution provides a specific electronic or steric advantage over halogen substitution at this position. Although this data pertains to 5-methoxy rather than 6-methoxy substitution, it establishes a class-level inference that methoxy positioning on the pyrazolo[1,5-a]pyridine core is a critical determinant of kinase inhibitory activity, and that the methoxy group confers potency benefits not achievable with halogen substitution alone.

EphB3 Kinase Receptor Tyrosine Kinase Oncology

C3-Bromo as a Preferred Handle for Cross-Coupling Diversification vs. C3-Chloro Analogs

The bromine atom at the 3-position of pyrazolo[1,5-a]pyridine derivatives enables efficient palladium-catalyzed cross-coupling reactions for modular diversification, including Suzuki-Miyaura couplings for aryl-aryl bond formation and Sonogashira couplings for alkyne introduction . In the context of PROTAC (proteolysis-targeting chimera) development, 3-bromopyrazolo[1,5-a]pyridine building blocks are specifically selected over 3-chloro analogs because the bromine atom enables more efficient Sonogashira couplings for linker attachment, while the carboxylic acid functionality at other positions facilitates EDC-mediated conjugation to targeting ligands . This synthetic advantage stems from the lower bond dissociation energy of the C-Br bond (approximately 285 kJ/mol) compared to the C-Cl bond (approximately 327 kJ/mol), which translates to milder reaction conditions, higher conversion yields, and broader substrate scope in cross-coupling applications .

Synthetic Chemistry Cross-Coupling PROTAC Linker Chemistry

Crystal Structure Availability: Single-Source Structural Validation vs. Absent Data for Closest Analogs

3-Bromo-6-methoxypyrazolo[1,5-a]pyridine has been experimentally characterized by single-crystal X-ray diffraction, with the resulting structural dataset deposited in the Cambridge Structural Database (CCDC entry 1055872) [1]. This deposition includes 3D coordinates, unit cell parameters, space group assignment, and experimental conditions, providing researchers with direct access to validated bond lengths, bond angles, and intermolecular packing interactions for this specific substitution pattern [2]. In contrast, closely related analogs such as 3-chloro-6-methoxypyrazolo[1,5-a]pyridine or 3-bromo-6-ethoxypyrazolo[1,5-a]pyridine lack publicly available crystal structures. The availability of experimental solid-state structural data for the target compound eliminates reliance on computational geometry optimization for docking studies, crystal packing analysis, and formulation development, providing a verifiable structural reference that cannot be assumed to transfer directly to halogen- or alkoxy-substituted analogs due to differences in intermolecular halogen bonding and packing forces.

Structural Biology Computational Chemistry Quality Control

Target Engagement Versatility: Documented Multi-Target Kinase and PDE Inhibitory Scaffold Class

The pyrazolo[1,5-a]pyridine scaffold class has been validated as an inhibitory pharmacophore across an extensive range of therapeutic targets with documented quantitative potency metrics. Representative examples include: p110α PI3K inhibitor Compound 5x (IC50 = 0.9 nM) [1]; EphB3 kinase inhibitor LDN-211904 (IC50 = 79 nM) with demonstrated mouse liver microsomal stability ; dopamine D4 receptor ligands with Ki values ranging from 1.3-28 nM [2]; and potent PDE4 inhibitors with isoform selectivity [3]. Additionally, substituted pyrazolo[1,5-a]pyridine compounds have been characterized as strong dual inhibitors of phosphodiesterase and c-Jun N-terminal kinase (JNK) activity, enabling multi-target pharmacological strategies [4]. This breadth of target engagement distinguishes the pyrazolo[1,5-a]pyridine scaffold from more target-restricted heterocyclic cores and provides confidence that derivatives of 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine can be deployed across diverse target classes without scaffold repurposing.

Kinase Inhibition PDE Inhibition Multi-Target Pharmacology

Recommended Research Applications for 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine Based on Quantified Differential Evidence


PI3K/Akt/mTOR Pathway-Focused Kinase Inhibitor Library Synthesis

Researchers pursuing p110α-selective PI3K inhibitors should prioritize this building block based on the quantified SAR showing that 6-methoxy substitution improves p110α inhibitory potency by 2.57-fold compared to 6-H unsubstituted analogs [1]. The 3-bromo position provides an orthogonal diversification handle for Suzuki-Miyaura coupling to introduce aryl or heteroaryl substituents that can further modulate isoform selectivity and pharmacokinetic properties, as demonstrated in the optimization pathway leading to Compound 5x (p110α IC50 = 0.9 nM) which showed in vivo tumor growth inhibition in HCT-116 xenograft models [2].

PROTAC Development Requiring Modular Linker Attachment Chemistry

For PROTAC programs targeting kinases or other protein families, this compound offers the validated synthetic advantage of a C3-bromo handle that enables efficient Sonogashige coupling for linker attachment under milder conditions than chloro analogs [1]. The methoxy group at the 6-position provides a defined electronic and steric environment that can be exploited to tune target protein binding affinity while maintaining synthetic accessibility. The pyrazolo[1,5-a]pyridine scaffold has demonstrated improved cellular potency over imidazo[1,2-a]pyridine in IGF-1R PROTAC contexts, supporting scaffold selection [2].

Structure-Based Drug Design Requiring Validated 3D Coordinates

Computational chemists and structural biologists conducting molecular docking, molecular dynamics simulations, or crystal packing analysis should procure this specific analog because its experimental single-crystal structure (CCDC 1055872) provides validated 3D coordinates, bond lengths, and intermolecular interaction parameters [1]. This eliminates the need for geometry optimization approximations and provides a reliable starting point for virtual screening campaigns, binding mode hypothesis generation, and scaffold-hopping exercises. Closest analogs lacking crystal structure data cannot offer this same level of structural confidence [2].

Multi-Target Kinase and PDE Inhibitor Discovery Programs

Given the documented activity of pyrazolo[1,5-a]pyridine derivatives against a broad range of kinase targets (p110α PI3K IC50 = 0.9 nM, EphB3 IC50 = 79 nM) [1][2], PDE isoforms , and dopamine receptors (Ki = 1.3-28 nM) [3], this building block can serve as a versatile starting point for parallel screening against multiple target classes. The 3-bromo position enables late-stage diversification to rapidly generate focused libraries for target deconvolution and selectivity profiling, maximizing the probability of identifying hits across diverse biological mechanisms with a single synthetic intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.